2,6-Dichloro-9-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)purine
Description
2,6-Dichloro-9-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)purine (CAS: 329187-80-6) is a fluorinated nucleoside analogue characterized by a dichloropurine base and a modified arabinofuranosyl sugar moiety. The sugar moiety features a 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl configuration, which confers metabolic stability against phosphorylases and nucleases. The 3' and 5' hydroxyl groups of the sugar are benzoylated, likely serving as protective groups during synthesis and influencing solubility and prodrug activation .
This compound is structurally related to antimetabolite chemotherapeutics, such as fludarabine and cladribine, but its dichloropurine and benzoylated sugar differentiate its pharmacokinetic and pharmacodynamic properties. Its primary mechanism of action is hypothesized to involve incorporation into DNA as a triphosphate metabolite, leading to chain termination, and inhibition of ribonucleotide reductase (RNR), a key enzyme in deoxyribonucleotide synthesis .
Properties
Molecular Formula |
C24H17Cl2FN4O5 |
|---|---|
Molecular Weight |
531.3 g/mol |
IUPAC Name |
[3-benzoyloxy-5-(2,6-dichloropurin-9-yl)-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C24H17Cl2FN4O5/c25-19-17-20(30-24(26)29-19)31(12-28-17)21-16(27)18(36-23(33)14-9-5-2-6-10-14)15(35-21)11-34-22(32)13-7-3-1-4-8-13/h1-10,12,15-16,18,21H,11H2 |
InChI Key |
WDDFXGQXXQAPHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(N=C4Cl)Cl)F)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Preparation of 3,5-O-Dibenzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl Bromide
The sugar activation begins with 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-D-arabinofuranose. Treatment with 33% HBr in acetic acid induces bromination at the anomeric position, yielding the α-bromide via neighboring group participation of the benzoyl groups.
Reaction Conditions :
-
Solvent : Dichloromethane
-
Reagents : HBr/AcOH (33%)
-
Temperature : Room temperature
-
Time : 18 hours
This intermediate is highly reactive and typically used immediately in glycosylation reactions to minimize decomposition.
Glycosylation with 2,6-Dichloropurine
The coupling of the activated sugar to 2,6-dichloropurine is pivotal for forming the β-glycosidic bond.
Nucleophilic Substitution Mechanism
Deprotonation of 2,6-dichloropurine (pKa ~7.5) generates a nucleophilic N9 anion, which undergoes an SN2 attack on the α-configured sugar bromide, inverting the configuration to yield the β-anomer.
Optimized Protocol :
-
Purine Base : 2,6-Dichloropurine (potassium salt)
-
Sugar : 3,5-O-Dibenzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide
-
Solvent : Anhydrous dichloromethane or acetonitrile
-
Base : Potassium tert-butoxide or DBU
-
Temperature : 0–25°C
-
Time : 4–24 hours
Critical Factors :
-
Moisture Control : Anhydrous conditions prevent hydrolysis of the sugar bromide.
-
Stoichiometry : Excess purine base (1.2–1.5 eq) ensures complete conversion.
-
Stereoselectivity : The SN2 mechanism favors β-anomer formation, with β:α ratios exceeding 99:1 in optimized setups.
Work-Up and Purification
Post-glycosylation, the crude product is isolated via:
-
Quenching : Sodium bicarbonate brine neutralizes residual HBr.
-
Extraction : Dichloromethane washes remove hydrophilic impurities.
-
Drying : Magnesium sulfate ensures anhydrous conditions.
-
Crystallization : Ethanol/water mixtures precipitate the product, avoiding chromatography.
Purity : >95% by HPLC (reported for similar intermediates).
Comparative Analysis of Methodologies
Mechanistic Insights and Stereochemical Control
The β-selectivity arises from the steric and electronic configuration of the α-bromide, which positions the leaving group anti-periplanar to the nucleophilic attack trajectory. Computational studies suggest that the benzoyl groups at C3' and C5' stabilize the transition state via π-π interactions, further enhancing β-selectivity.
Side Reactions :
-
α-Anomer Formation : <1% due to competing SN1 pathways in polar solvents.
-
N7 Glycosylation : <5%, mitigated by using bulky bases that favor N9 deprotonation.
Scalability and Industrial Relevance
The absence of chromatographic purification makes this method industrially viable. A 10-kg pilot-scale synthesis achieved 78% yield with 99.5% β-anomer purity, demonstrating robustness .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles like amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated compounds.
Scientific Research Applications
Overview
2,6-Dichloro-9-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)purine is a purine nucleoside analog that has garnered significant attention in medicinal chemistry due to its potential applications in oncology and virology. This compound, characterized by its complex structure, exhibits properties that may interfere with nucleic acid synthesis, making it a candidate for therapeutic development.
Antitumor Activity
The compound has been extensively studied for its antitumor properties. Research indicates that it can inhibit the replication of cancer cells by mimicking natural nucleosides. The structural characteristics allow it to interfere with DNA polymerase enzymes, which are crucial for DNA replication .
Case Studies
- A study demonstrated that 2,6-Dichloro-9-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)purine showed significant cytotoxicity against various cancer cell lines, suggesting its potential as an effective chemotherapeutic agent .
- Another research article highlighted the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .
Antiviral Applications
In addition to its antitumor effects, this compound may also have applications in antiviral therapies. Its structural similarities to nucleosides allow it to potentially inhibit viral replication processes. This aspect is particularly relevant in the context of developing treatments for viral infections where nucleic acid synthesis is a target .
Case Studies
- Preliminary studies have shown that similar purine analogs exhibit antiviral activity against viruses such as HIV and Hepatitis B, indicating a promising avenue for further exploration with this compound .
- Research focusing on the interactions between this compound and viral polymerases has provided insights into its potential efficacy as an antiviral agent.
Synthetic Routes
The synthesis of 2,6-Dichloro-9-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)purine typically involves multi-step organic reactions. Key synthetic steps include:
- Formation of the Fluorinated Sugar Moiety : This may involve cyclization reactions under controlled conditions.
- Introduction of the Dichloropurinyl Group : Achieved through nucleophilic substitution reactions.
- Benzoylation Reactions : Addition of benzoyloxy groups using benzoyl chloride in the presence of a base like pyridine.
These synthetic pathways are critical for obtaining high yields and purity of the desired compound .
Mechanism of Action
The mechanism of action of “((2R,3R,4S,5R)-3-(Benzoyloxy)-5-(2,6-dichloro-9H-purin-9-yl)-4-fluorotetrahydrofuran-2-yl)methyl benzoate” would depend on its specific biological target. It might interact with nucleic acids or proteins, inhibiting or modulating their function through binding interactions.
Comparison with Similar Compounds
2-Chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine (Cl-F-ara-A)
- Structural Differences : Cl-F-ara-A (CAS: 75607-67-9) replaces the dichloropurine with adenine and lacks benzoyl groups on the sugar.
- Mechanistic Similarities : Both compounds inhibit RNR and incorporate into DNA via their triphosphate forms (Cl-F-ara-ATP vs. the target compound’s triphosphate). Cl-F-ara-ATP inhibits RNR with an IC50 of 65 nM and DNA polymerase α with a Ki of 1 µM .
- Cytotoxicity : Cl-F-ara-A shows potent cytotoxicity in CEM cells (IC50 = 5 nM), comparable to the target compound’s expected activity based on structural parallels .
Fludarabine (9-β-D-Arabinofuranosyl-2-fluoroadenine 5′-phosphate)
- Structural Differences : Fludarabine has a single 2-fluoro substitution on adenine and a phosphorylated 5'-hydroxyl group.
- Mechanistic Divergence : While both compounds inhibit RNR, fludarabine primarily acts via DNA polymerase inhibition. The dichloropurine in the target compound may enhance RNR binding affinity or alter substrate specificity .
2-Chloro-9-(2-deoxy-2-fluoro-β-D-ribofuranosyl)adenine (Cl-F-dAdo)
- Sugar Configuration: The ribofuranosyl sugar (2'-OH equatorial) contrasts with the arabinofuranosyl configuration (2'-F axial).
- Activity: Cl-F-dAdo is 50-fold less potent than its arabinofuranosyl counterpart (Cl-F-ara-A) in CEM cells, underscoring the critical role of sugar conformation in cytotoxicity .
Enzymatic Inhibition Profiles
Ribonucleotide Reductase (RNR)
- Target Compound : Expected to inhibit RNR via its triphosphate metabolite, similar to Cl-F-ara-ATP, which reduces dCTP pools by >90% at 0.1 µM .
- Cl-F-ara-ATP vs. Fludarabine Triphosphate : Cl-F-ara-ATP inhibits RNR 10–30-fold more potently than fludarabine’s triphosphate, suggesting dichloropurine enhances enzyme interaction .
DNA Polymerases
- DNA Polymerase α : Cl-F-ara-ATP inhibits polymerase α competitively with dATP (Ki = 1 µM). The target compound’s dichloropurine may increase binding avidity due to steric and electronic effects .
- Selectivity : Neither compound significantly inhibits DNA polymerases β or γ, highlighting selectivity for replicative polymerases .
Metabolic Stability and Phosphorylation
- Benzoyl Groups: The 3',5'-di-O-benzoyl groups in the target compound likely delay dephosphorylation, prolonging intracellular retention of the active triphosphate metabolite compared to non-benzoylated analogues like Cl-F-ara-A .
- Deoxycytidine Kinase (dCK): Both Cl-F-ara-A and the target compound are phosphorylated by dCK, a rate-limiting step in activation.
Cytotoxicity and Therapeutic Selectivity
| Compound | IC50 in CEM Cells | RNR Inhibition (IC50) | DNA Polymerase α Inhibition (Ki) |
|---|---|---|---|
| Target Compound* | ~5 nM (predicted) | ~65 nM (predicted) | ~1 µM (predicted) |
| Cl-F-ara-A | 5 nM | 65 nM | 1 µM |
| Cl-F-dAdo (ribofuranosyl) | 250 nM | >1 µM | >10 µM |
| Fludarabine | 10 nM | 200 nM | 5 µM |
*Predicted values based on structural and mechanistic similarities to Cl-F-ara-A .
- Therapeutic Window: The arabinofuranosyl configuration in the target compound and Cl-F-ara-A minimizes off-target RNA/protein synthesis inhibition, unlike ribofuranosyl analogues (e.g., Cl-F-dAdo), which disrupt global cellular processes at cytotoxic concentrations .
Biological Activity
2,6-Dichloro-9-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)purine is a purine nucleoside analog that has gained significant attention in medicinal chemistry, particularly for its potential applications in oncology and antiviral therapies. This compound is characterized by its complex structure, which includes dichloro and benzoyloxy functional groups. Its molecular formula is C24H17Cl2FN4O5, with a molecular weight of 531.3 g/mol. The compound's biological activity primarily stems from its ability to interfere with nucleic acid synthesis, making it a candidate for further therapeutic exploration.
The primary mechanism by which 2,6-Dichloro-9-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)purine exerts its biological effects involves mimicking natural nucleosides. This mimicry allows the compound to integrate into DNA and RNA synthesis pathways, thereby inhibiting the replication of cancer cells and potentially viral pathogens. The presence of fluorine enhances the compound's stability and bioavailability, contributing to its efficacy as an antitumor agent .
Biological Activity and Efficacy
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study found that compounds structurally related to 2,6-Dichloro-9-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)purine showed IC50 values ranging from 1.42 to 4.56 μM against leukemia cell lines such as K562 and HL-60 .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 7 | K562 | 2.27 |
| 10 | HL-60 | 1.42 |
| 10 | OKP-GS | 4.56 |
Additionally, the compound's structural characteristics allow it to disrupt DNA synthesis in rapidly dividing cancer cells, making it a promising candidate for further development in cancer therapy .
Case Studies
Several studies have explored the biological activity of similar purine analogs, highlighting the importance of structural modifications in enhancing therapeutic efficacy:
- Anticancer Activity : A study on purine analogs demonstrated that modifications at specific positions on the purine ring could significantly enhance anticancer activity. For instance, compounds with aliphatic substitutions showed improved inhibitory effects against certain cancer cell lines .
- Antiviral Potential : The compound's ability to inhibit viral replication processes has been noted in various studies, suggesting that it may serve as a basis for antiviral drug development .
Structural Comparisons
The uniqueness of 2,6-Dichloro-9-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-b-D-arabinofuranosyl)purine lies in its combination of dichloro and fluorinated groups alongside benzoyloxy moieties, which may confer distinct pharmacological properties compared to other nucleoside analogs.
Table 2: Comparison with Other Nucleoside Analogs
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Zidovudine | Thymidine analog | Used as an antiviral agent against HIV |
| Lamivudine | Cytidine analog | Effective against HIV and hepatitis B |
| Fluorouracil | Uracil analog | Widely used in cancer chemotherapy |
Q & A
Q. What are the key considerations in synthesizing 2,6-Dichloro-9-(3',5'-di-O-benzoyl-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)purine?
The synthesis involves a multi-step process:
- Step 1 : Prepare the fluorinated sugar moiety (e.g., 3,5-di-O-benzoyl-2-deoxy-2-fluoro-β-D-arabinofuranosyl bromide) from protected arabinofuranose derivatives .
- Step 2 : Couple the sugar with 2,6-dichloropurine using the sodium salt method to form the glycosidic bond .
- Step 3 : Remove protecting groups (e.g., benzoyl) via hydrolysis or enzymatic deamination to yield the final compound . Key challenges include maintaining stereochemical integrity at the 2'-fluoro position and optimizing reaction yields (typically 40–60%) .
Q. How is the structural configuration of this compound confirmed?
Structural elucidation relies on:
- NMR Spectroscopy : ¹H and ¹⁹F NMR analyze coupling constants (e.g., ) to confirm the β-D-arabinofuranosyl configuration and fluorine substitution .
- X-ray Crystallography : Determines absolute stereochemistry, as seen in torsion angles (e.g., O6′–C1′–C2′–O7′ = 82.0°) for the sugar moiety .
- Mass Spectrometry : Validates molecular weight (e.g., C₂₃H₁₉Cl₂FN₂O₆ has a theoretical mass of 529.3 g/mol) .
Q. What functional groups are critical for its biological activity?
- The 2'-fluoro group enhances metabolic stability by resisting enzymatic cleavage (e.g., purine nucleoside phosphorylase) .
- 3',5'-di-O-benzoyl protections improve lipophilicity, aiding cellular uptake .
- The 2,6-dichloropurine base facilitates base-pairing mimicry, interfering with viral or cancer cell DNA/RNA synthesis .
Advanced Research Questions
Q. How do modifications at the purine base impact antiviral activity?
- 2-Chloro vs. 2-Fluoro : 2-Fluoro derivatives (e.g., 2'-F-Ara-guanosine) exhibit higher metabolic stability but lower cytotoxicity in L1210 cells compared to chloro analogs .
- 6-Substituents : 6-Methoxy or 6-benzylamino groups reduce off-target effects while maintaining anti-HBV activity (EC₅₀ = 1.5–8 μM) .
- Data Contradiction : Some 2-halo derivatives show species-specific activity (e.g., active against P388 leukemia in mice but inactive in human H.Ep.-2 cells), necessitating cross-species validation .
Q. What methodologies assess the compound’s mechanism of DNA synthesis inhibition?
- Radiolabeled Thymidine Incorporation : Quantifies reduced DNA synthesis in L1210 cells (e.g., 50% inhibition at 10 μM) .
- Enzyme Assays : Measures inhibition of viral polymerases (e.g., HBV reverse transcriptase) using purified enzymes and dNTP competition studies .
- Flow Cytometry : Tracks cell cycle arrest (e.g., S-phase blockage) in cancer cells treated with IC₅₀ doses .
Q. How can researchers address stability issues during in vitro assays?
- Buffered Solutions : Use pH 7.4 phosphate buffers to prevent hydrolysis of the benzoyl groups .
- Low-Temperature Storage : Store aliquots at -80°C to minimize degradation (shelf life >6 months) .
- LC-MS Monitoring : Regularly check for decomposition products (e.g., free purine or de-esterified sugars) .
Experimental Design & Data Analysis
Q. What controls are essential in cytotoxicity studies?
- Positive Controls : Use established nucleoside analogs (e.g., fludarabine) to benchmark activity .
- Negative Controls : Include cells treated with unmodified arabinofuranosylpurine to isolate the 2'-fluoro effect .
- Toxicity Thresholds : Define maximum non-toxic doses (e.g., ≤200 μM in HepG2 2.2.15 cells) to avoid false positives .
Q. How can conflicting data on metabolic stability be resolved?
- Enzyme Source Variation : Compare stability in human vs. murine serum to identify species-specific degradation .
- Isotope Tracing : Use ³H-labeled compound to track metabolites in cell lysates .
- Computational Modeling : Predict hydrolysis sites using DFT calculations on the fluorinated sugar moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
